molecular formula C16H18N2O4S B4395113 5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide

5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide

Cat. No.: B4395113
M. Wt: 334.4 g/mol
InChI Key: SYRGLODZJNXSKM-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide is an organic compound that features a benzamide core with a sulfonamide group and a methoxybenzylamine substituent

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylsulfamoyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-3-8-14(9-15(11)16(17)19)23(20,21)18-10-12-4-6-13(22-2)7-5-12/h3-9,18H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGLODZJNXSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzylamine with a sulfonyl chloride derivative under basic conditions.

    Coupling with 2-methylbenzoic acid: The sulfonamide intermediate is then coupled with 2-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-{[(4-hydroxybenzyl)amino]sulfonyl}-2-methylbenzamide.

    Reduction: Formation of 5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzylamine: Shares the methoxybenzylamine moiety but lacks the sulfonamide and benzamide groups.

    2-methylbenzoic acid: Shares the benzamide core but lacks the sulfonamide and methoxybenzylamine groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the benzamide and methoxybenzylamine groups.

Uniqueness

5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide
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5-[(4-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide

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